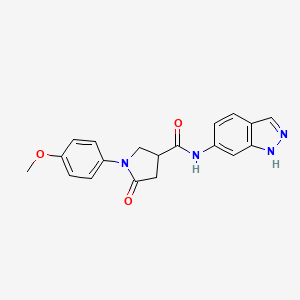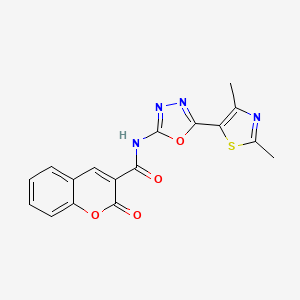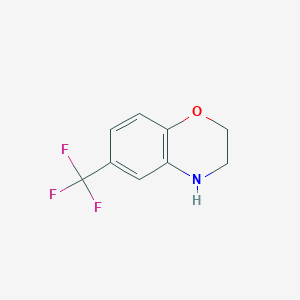![molecular formula C10H5Cl2N3O2S B2416526 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine CAS No. 1533867-24-1](/img/structure/B2416526.png)
2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine” is a chemical compound with the CAS Number: 1533867-24-1 . It has a molecular weight of 302.14 . The IUPAC name for this compound is 2,5-dichloro-4-((4-nitrophenyl)thio)pyrimidine .
Molecular Structure Analysis
The InChI code for “2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine” is 1S/C10H5Cl2N3O2S/c11-8-5-13-10(12)14-9(8)18-7-3-1-6(2-4-7)15(16)17/h1-5H . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Antitumor and Antibacterial Agents
2-Amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, including analogs with a 4'-nitrophenyl group, have been synthesized as potential inhibitors of thymidylate synthase (TS). These compounds are explored for their potential as antitumor and antibacterial agents. Notably, analogs containing the 4'-nitro substituent in the side chain showed greater potency than certain established compounds against human TS, highlighting their potential in cancer treatment (Gangjee et al., 1996).
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic sulfanyl pyrimidin-4(3H)-one derivatives, using methods that include the reaction with 4-nitrophenacyl bromide, has been achieved. These compounds display a broad spectrum of biological activities, such as antimicrobial, antiviral, anticancer, and others. This research emphasizes the versatility of these compounds in various scientific applications (Bassyouni & Fathalla, 2013).
Structural Characterization and Inhibitory Potential
The structural characterization of dihydropyrimidine-5-carbonitrile derivatives, including 2-{[(4-nitrophenyl)methyl]sulfanyl} analogs, has been reported. These compounds were analyzed using X-ray diffraction, revealing their crystalline structures and potential as inhibitors against the human dihydrofolate reductase (DHFR) enzyme. Such studies are crucial for drug development and understanding the interaction of these compounds with biological targets (Al-Wahaibi et al., 2021).
Potential as Chemotherapeutic Agents
Spectroscopic investigation of pyrimidine-5-carbonitrile derivatives, including those with a 4-nitrophenyl group, suggests their potential as chemotherapeutic agents. These studies provide insights into the molecular properties of these compounds, which are vital for their application in cancer therapy (Alzoman et al., 2015).
Synthesis and Properties for Anticancer Applications
Novel pyrimidine derivatives, including those substituted with a 4-nitrophenyl group, have been synthesized and evaluated for their antitumor activities. These compounds demonstrate potential as anticancer drugs, showcasing the broad applicability of such derivatives in medical research (Gineinah et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2,5-dichloro-4-(4-nitrophenyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O2S/c11-8-5-13-10(12)14-9(8)18-7-3-1-6(2-4-7)15(16)17/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDYHWHDLYGDDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NC(=NC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

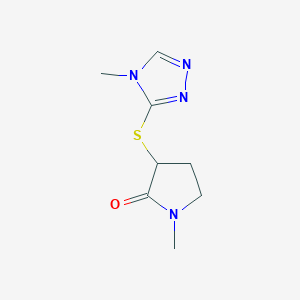
![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)
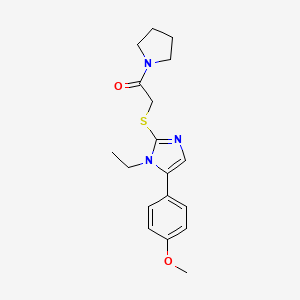
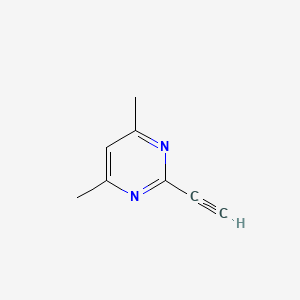
![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)

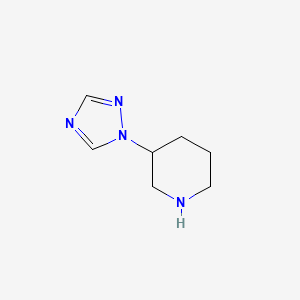
![2-(1,2,4-Triazol-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2416457.png)
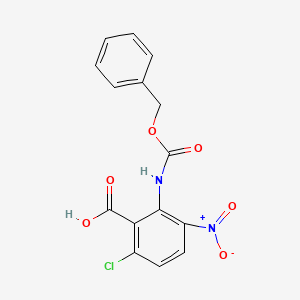
![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)
